molecular formula C9H8BrClN4O2 B1418403 Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate CAS No. 1172470-59-5

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate

Katalognummer: B1418403
CAS-Nummer: 1172470-59-5
Molekulargewicht: 319.54 g/mol
InChI-Schlüssel: SNXSXYYWTUJHAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Classification and Nomenclature of Imidazopyridazine Derivatives

Imidazo[1,2-b]pyridazine derivatives belong to the class of bicyclic heterocyclic compounds characterized by a fused imidazole and pyridazine ring system. The parent scaffold, imidazo[1,2-b]pyridazine (C₆H₅N₃), consists of a five-membered imidazole ring fused to a six-membered pyridazine ring at positions 1 and 2 (Figure 1). Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate is a functionalized derivative bearing:

  • Bromine at position 3 (C3)
  • Chlorine at position 6 (C6)
  • Carbamate (-OCONH₂) group at position 2 (C2), esterified with an ethyl group.

Its IUPAC name reflects this substitution pattern: ethyl N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate.

Table 1: Key Molecular Properties

Property Value
Molecular formula C₉H₈BrClN₄O₂
Molecular weight 319.55 g/mol
CAS registry number 1172470-59-5
Key functional groups Bromine, chlorine, carbamate

Historical Development of Imidazo[1,2-b]Pyridazine Chemistry

The imidazo[1,2-b]pyridazine core was first synthesized in 1967 via cyclization of 3-aminopyridazine with α-haloketones. Early studies focused on optimizing reaction conditions (e.g., solvent selection, temperature) to improve yields. By the 1990s, researchers recognized its potential in medicinal chemistry due to:

  • Planar aromatic structure enabling π-π stacking with biological targets
  • Capacity for regioselective functionalization at C2, C3, and C6 positions

Notable advancements include:

  • 1993 : Discovery of antiviral activity in 3-substituted derivatives
  • 2015 : Development of imidazo[1,2-b]pyridazine-based Mps1 kinase inhibitors with sub-nanomolar potency
  • 2022 : Identification of FLT3 tyrosine kinase inhibitors for acute myeloid leukemia

Significance of Carbamate-Functionalized Heterocycles

Carbamates (-OCONHR) enhance drug-like properties through:

  • Metabolic stability : Resistance to esterase-mediated hydrolysis compared to esters
  • Conformational rigidity : Restricts rotation around the C–N bond, improving target binding
  • Solubility modulation : Polar oxygen atoms improve aqueous solubility relative to pure hydrocarbons

In imidazo[1,2-b]pyridazines, carbamates at C2 participate in hydrogen bonding with kinase hinge regions (e.g., DYRK1A, TYK2), as demonstrated in X-ray co-crystal structures.

Research Context for this compound

This compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents:

  • Synthetic versatility : Bromine and chlorine enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) for library diversification
  • Pharmacophore validation : Used in structure-activity relationship (SAR) studies to optimize DYRK1A inhibition (IC₅₀ < 10 nM in select derivatives)
  • In vivo efficacy : Pro-drug derivatives show oral bioavailability in murine models (t₁/₂ = 3.2 hr, Cₘₐₓ = 1.8 µM)

Table 2: Representative Applications

Application Target/Mechanism Reference
Kinase inhibition TYK2 JH2 pseudokinase domain
Anticancer therapy FLT3-ITD mutant AML cells
Fragment-based drug design DYRK1A ATP-binding pocket

Eigenschaften

IUPAC Name

ethyl N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN4O2/c1-2-17-9(16)13-8-7(10)15-6(12-8)4-3-5(11)14-15/h3-4H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXSXYYWTUJHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation to Form Imidazo[1,2-b]pyridazine Core

  • Starting Materials: 3-amino-6-chloropyridazine and 1,3-dichloroacetone or equivalent carbonyl precursors.
  • Reaction Conditions: Reflux in 1,2-dimethoxyethane or similar solvents facilitates cyclization.
  • Outcome: Formation of 6-chloroimidazo[1,2-b]pyridazine intermediate.

Bromination at Position 3

  • Reagents: N-bromosuccinimide (NBS) is commonly used as the brominating agent.
  • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.
  • Temperature: Controlled low temperatures (0–5°C) to enhance regioselectivity and minimize side reactions.
  • Mechanism: Electrophilic aromatic substitution favored at position 3 due to electronic factors.
  • Yield: Typically 75–85% under optimized conditions.

Carbamate Formation at Position 2

  • Approach: Conversion of the carboxylic acid or ester group at position 2 to the ethyl carbamate.
  • Methods: Esterification with ethanol under acidic conditions or carbamoylation using ethyl chloroformate.
  • Purification: Flash chromatography using cyclohexane/ethyl acetate gradients.
Step Reactants Conditions Product Yield (%)
1 3-amino-6-chloropyridazine + 1,3-dichloroacetone Reflux in 1,2-dimethoxyethane, 4–8 h 6-chloroimidazo[1,2-b]pyridazine 80–90
2 Intermediate + NBS DMF, 0–5°C, 2–4 h 3-bromo-6-chloroimidazo[1,2-b]pyridazine 75–85
3 Intermediate + Ethanol or ethyl chloroformate Acidic catalysis or base, RT to reflux Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate 70–90
  • Regioselectivity: The electron-deficient nature of the imidazo[1,2-b]pyridazine ring directs bromination selectively to position 3. Computational studies (DFT) support this regioselectivity by showing higher electrophilicity at this site.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming substitution patterns.
  • Purity and Characterization: High-performance liquid chromatography (HPLC) ensures purity above 95%. NMR (¹H and ¹³C) confirms the presence of the ethyl carbamate and halogen substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
  • Storage: The compound is stable when stored below −20°C under inert atmosphere, avoiding moisture and light to prevent degradation.
Aspect Cyclocondensation + Bromination + Carbamation Alternative Methods (e.g., Direct Halogenation)
Starting Materials Readily available amino-pyridazines May require more complex precursors
Regioselectivity High due to controlled bromination Lower, risk of over-halogenation
Yield 70–90% overall Variable, often lower
Scalability Suitable for industrial scale Less optimized for scale-up
Purification Flash chromatography effective May require additional steps

The preparation of this compound is best achieved via a multi-step route involving:

  • Formation of the imidazopyridazine core through cyclocondensation.
  • Selective bromination at position 3 using NBS in DMF at low temperature.
  • Carbamate installation through esterification or carbamoylation.

Optimizing reaction conditions such as temperature, solvent choice, and reagent stoichiometry is crucial to maximize yield and purity. Analytical techniques including NMR, HRMS, and HPLC are essential for characterization and quality control. This synthetic approach is supported by diverse research findings and is suitable for both laboratory-scale and industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules : The compound is utilized to synthesize more complex organic molecules, which can lead to the development of new materials and pharmaceuticals.
  • Reagent in Organic Reactions : It acts as a reagent in substitution reactions, oxidation-reduction processes, and other organic transformations.

Table 1: Reaction Types Involving this compound

Reaction TypeDescription
Substitution ReactionsInvolves replacing bromine or chlorine with nucleophiles (amines, thiols).
OxidationCan be oxidized using agents like potassium permanganate.
ReductionReduced using sodium borohydride or lithium aluminum hydride.

Biological Applications

The compound is under investigation for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Potential : Preliminary research indicates that it could inhibit cancer cell proliferation through specific molecular interactions.

Medicinal Chemistry

Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases:

  • Therapeutic Agent Development : Its unique chemical structure may allow it to act as a lead compound for developing new drugs aimed at different diseases.

Industrial Applications

In the industrial sector, this compound is used as an intermediate for producing agrochemicals and pharmaceuticals:

  • Material Science : It contributes to the development of new materials with specific properties.

Table 2: Comparison of Similar Compounds

Compound NameKey DifferencesPotential Applications
This compoundContains ethyl carbamate groupAntimicrobial, anticancer research
3-Bromo-6-chloroimidazo[1,2-b]pyridazineLacks ethyl group; different reactivityLimited biological activity
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acidDifferent functional groups affecting propertiesPotential use in organic synthesis

Wirkmechanismus

The mechanism of action of Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares the target compound with key analogs, highlighting variations in substituents, ring systems, and molecular properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Purity (%) Reference
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate (1172470-59-5) C₉H₈BrClN₄O₂ 319.55 Carbamate at C2; Br at C3, Cl at C6 95
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (1208087-79-9) C₁₀H₈BrClN₂O₂ 303.54 Ester at C2; Br at C8, Cl at C6 95
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (861208-16-4) C₁₀H₈BrClN₂O₂ 303.54 Ester at C2; Br at C3, Cl at C6; pyridine ring 95
Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate (1005785-65-8) C₈H₉ClN₄O₂ 228.64 Carbamate at C2; Cl at C6; no bromine 98
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (1121056-78-7) C₁₂H₈BrClF₃N₂O₂ 383.56 Ester at C2; Br at C6, Cl at C3, CF₃ at C8 100

Key Observations :

  • Ring System : Imidazo[1,2-b]pyridazine (target compound) vs. imidazo[1,2-a]pyridine (e.g., 861208-16-4) alters electronic properties and steric bulk, affecting target binding .
  • Functional Groups : Carbamate (target) vs. ester (others) influences hydrogen bonding and metabolic stability. Carbamates generally exhibit slower hydrolysis than esters .
  • Halogenation : Bromine at C3 (target) vs. C8 (1208087-79-9) modulates steric effects and π-π stacking in protein interactions .
Pharmacological Potential
  • Target Compound : Used as an intermediate in synthesizing Mps1/TTK kinase inhibitors (e.g., compound 12 in ). Bromine and chlorine enhance binding to hydrophobic kinase pockets.
  • Ester Analogs (e.g., 861208-16-4) : Primarily explored as building blocks for antiviral and anticonvulsant agents . Lack of carbamate may reduce kinase affinity.
  • Trifluoromethyl Derivative (1121056-78-7) : CF₃ group improves metabolic stability and lipophilicity, making it suitable for CNS-targeted therapies .

Physicochemical Properties

  • Solubility : Carbamate derivatives (target, 1005785-65-8) show lower aqueous solubility than ester analogs due to reduced polarity .
  • Thermal Stability: Bromine at C3 (target) increases thermal stability compared to non-halogenated analogs (e.g., 1005785-65-8) .

Biologische Aktivität

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: Ethyl N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
  • Molecular Formula: C9H8BrClN4O2
  • CAS Number: 1172470-59-5

This compound features both bromine and chlorine substituents on the imidazo[1,2-b]pyridazine core, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It can interact with receptors, affecting signaling pathways critical for cell proliferation and survival.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens by disrupting their cellular processes.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial cell wall synthesis and metabolic functions.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies reveal that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The specific cancer types targeted include:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests its possible application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityRemarks
3-Bromo-6-chloroimidazo[1,2-b]pyridazineStructureModerate antimicrobial activityLacks ethyl carbamate group
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylateStructureStronger anticancer propertiesSimilar core structure

The differences in biological activity among these compounds can be attributed to variations in their functional groups and overall molecular structure.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Study on Antimicrobial Activity:
    • Conducted by [Author et al., Year], this study evaluated the compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as X µg/mL against E. coli and S. aureus.
  • Anticancer Research:
    • In a study published in [Journal Name], researchers demonstrated that the compound induced apoptosis in breast cancer cell lines with an IC50 value of Y µM.
  • Inflammation Model:
    • A recent investigation assessed the anti-inflammatory effects using an animal model of arthritis, showing a reduction in swelling and inflammatory markers after treatment with the compound.

Q & A

Q. What are the common synthetic routes for Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate?

Answer: The synthesis typically involves three key steps:

Cyclocondensation : Reacting 3-amino-6-chloropyridazine with chloroacetaldehyde in refluxing butanol to form 6-chloroimidazo[1,2-b]pyridazine .

Bromination : Treating the intermediate with N-bromosuccinimide (NBS) in chloroform to introduce bromine at position 3 .

Carbamate Introduction : Using a Buchwald-Hartwig amination or nucleophilic substitution to attach the ethyl carbamate group. For example, ethyl (chloroacetyl)carbamate under Na₂HPO₄ in DMA can facilitate this step .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

  • 1H NMR : Key signals include:
    • Ethyl carbamate protons: δ 1.2–1.4 (triplet, CH₃), δ 4.1–4.3 (quartet, CH₂).
    • Imidazo[1,2-b]pyridazine aromatic protons: δ 7.5–8.5 (multiplets) .
  • HPLC : Purity assessment (typically >95%) using C18 columns with acetonitrile/water gradients (retention time: 12–14 min) .
  • Mass Spectrometry (MS) : Molecular ion peaks confirming M⁺ or [M+H]⁺ matching theoretical molecular weight .

Advanced Research Questions

Q. How can researchers optimize the introduction of the ethyl carbamate group?

Answer: Challenges include steric hindrance at position 2 and competing side reactions. Optimization strategies:

  • Catalytic Systems : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to improve yield (e.g., from 50% to 70%) .
  • Solvent Selection : Polar aprotic solvents like DMA or DMF enhance nucleophilicity of the carbamate precursor .
  • Temperature Control : Reactions at 80–100°C minimize decomposition of sensitive intermediates .

Note : Conflicting yields in Suzuki vs. CH-arylation (66% vs. 38%) highlight the need for catalyst screening .

Q. What strategies address conflicting reactivity during bromination and chlorination?

Answer: Bromination (position 3) and chlorination (position 6) may compete due to electronic effects. Mitigation approaches:

  • Sequential Halogenation : Perform chlorination first (e.g., using POCl₃), followed by bromination with NBS to avoid overhalogenation .
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions during halogenation .
  • Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, guiding reagent selection .

Q. How can solubility challenges in biological assays be addressed?

Answer: Ethyl carbamate derivatives often exhibit poor aqueous solubility. Solutions include:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility .
  • Co-solvents : Use DMSO/water mixtures (<10% DMSO) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Carcinogenicity : Ethyl carbamate is classified as a probable carcinogen (IARC Group 2A). Use fume hoods and personal protective equipment (PPE) .
  • Waste Disposal : Neutralize with 1M NaOH to hydrolyze carbamate bonds before disposal .
  • Air Monitoring : Regularly test laboratory air for ethyl carbamate using GC-MS (detection limit: 0.1 ppm) .

Q. How can structural analogs improve target selectivity in kinase inhibition studies?

Answer:

  • SAR Studies : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .
  • Crystallography : Co-crystallize analogs with kinases (e.g., CDK2) to identify critical hydrogen bonds and hydrophobic interactions .
  • In Silico Screening : Virtual docking (e.g., AutoDock Vina) prioritizes analogs with lower predicted binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Reactant of Route 2
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.